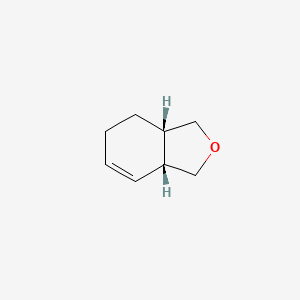
3-(3-Dodecyl-2,5-dioxopyrrolidin-1-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C23H33NO4 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a dodecyl chain and a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with dodecyl isocyanate, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants or emulsifiers.
Mecanismo De Acción
The mechanism of action of 3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dodecyl chain allows for hydrophobic interactions with lipid membranes, while the pyrrolidinone ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid: Lacks the dodecyl chain, making it less hydrophobic.
4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid: Contains a dialkylamino group, which can alter its reactivity and biological activity.
Uniqueness
3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is unique due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it particularly useful in applications such as drug delivery and material science.
Propiedades
Número CAS |
116646-28-7 |
|---|---|
Fórmula molecular |
C23H33NO4 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
3-(3-dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C23H33NO4/c1-2-3-4-5-6-7-8-9-10-11-13-18-17-21(25)24(22(18)26)20-15-12-14-19(16-20)23(27)28/h12,14-16,18H,2-11,13,17H2,1H3,(H,27,28) |
Clave InChI |
KXBBWXMDVMHQFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


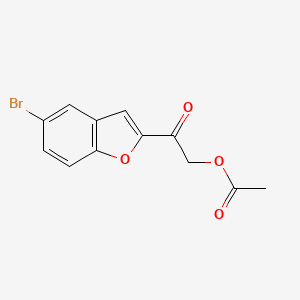
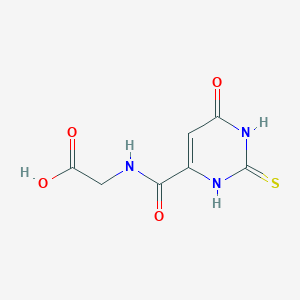
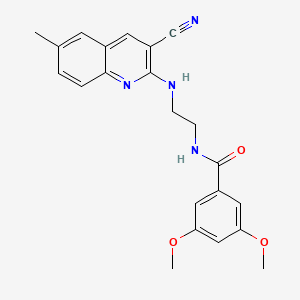
![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
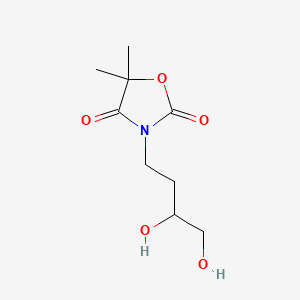

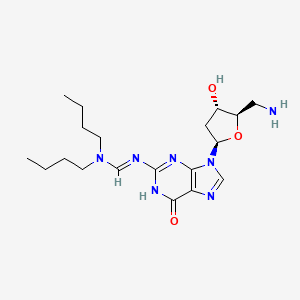
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/structure/B12904122.png)
![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
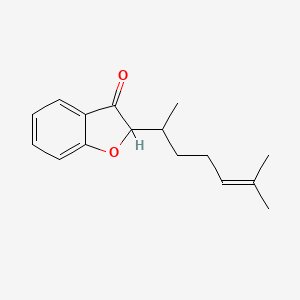

![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
